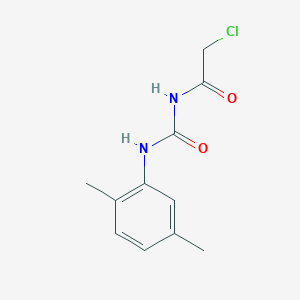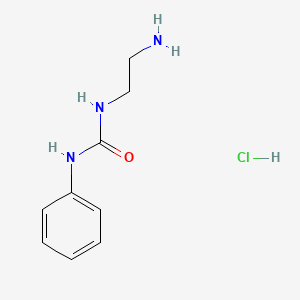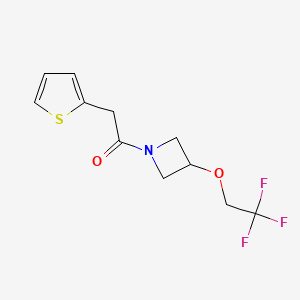
2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound belongs to the class of azetidinones and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Patel and Patel (2017) synthesized derivatives of thiophene and evaluated their antibacterial and antifungal activities. This research led to the development of novel antimicrobial agents effective against bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal species including Candida albicans and Aspergillus niger (N. Patel & Minesh D. Patel, 2017). Chandrashekaraiah et al. (2014) also synthesized azetidinone analogues, showing significant antimicrobial and antituberculosis activities, suggesting a pathway for designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).
Anticancer Activities
Mahmoud et al. (2021) explored the antitumor activities of thiazolyl(hydrazonoethyl)thiazoles derivatives against MCF-7 tumor cells. This study highlighted the potential of these derivatives as anti-breast cancer agents, with some compounds showing promising activities compared to reference drugs (Huda K. Mahmoud et al., 2021).
Anti-Inflammatory and Analgesic Activities
El-Sawy et al. (2014) reported on the synthesis and evaluation of benzofuran derivatives for their anti-inflammatory, analgesic, and anticonvulsant activities. Their findings indicated that some of these newly synthesized compounds possess significant anti-inflammatory and analgesic effects, suggesting their potential use in developing novel therapeutic agents (E. El-Sawy et al., 2014).
Antioxidant Activities
Research by Farzaliyev et al. (2020) on sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone demonstrated significant antioxidant effects. This study provides insights into the development of drugs with potential benefits for membrane stabilization and mitochondrial activity enhancement (Vagif Farzaliyev et al., 2020).
properties
IUPAC Name |
2-thiophen-2-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-8-5-15(6-8)10(16)4-9-2-1-3-18-9/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSQDSJNRDYJIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
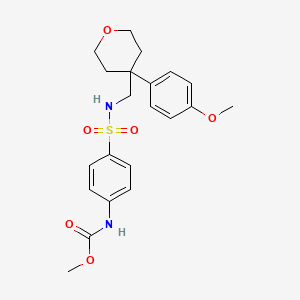
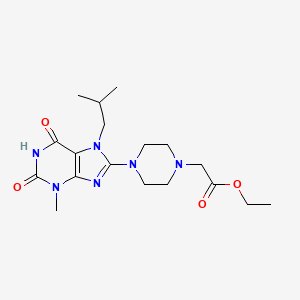
![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
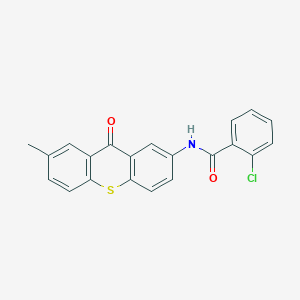
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
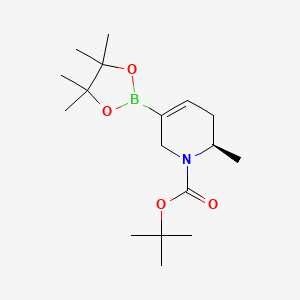
![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)
